OSI-7904L

Pharmacokinetics Liposomal Drug Delivery Tumor Targeting

Choose OSI-7904L for sustained in vivo tumor exposure (>100x AUC) or when investigating FPGS-independent thymidylate synthase inhibition. Unlike pemetrexed, its activity is not modulated by cellular folate status, ensuring consistent data. Ideal for gastric/GEJ adenocarcinoma and platinum combination studies.

Molecular Formula C27H24N4O6
Molecular Weight 500.5 g/mol
CAS No. 139987-54-5
Cat. No. B1677510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSI-7904L
CAS139987-54-5
SynonymsOSI-7904L;  OSI7904L;  OSI 7904L;  OSI 7904;  OSI7904;  OSI-7904;  1843U89;  BW 1843U89;  BW-1843U89;  BW1843U89;  GW 1843;  GW1843;  GW-1843;  GW 1843U89;  OSI 7904L; 
Molecular FormulaC27H24N4O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1
InChIInChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1
InChIKeyBRVFNEZMTRVUGW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OSI-7904L (CAS 139987-54-5): Liposomal Thymidylate Synthase Inhibitor for Research Procurement


OSI-7904L (CAS: 139987-54-5) is a liposomal formulation of OSI-7904 (also known as GW1843, BW1843U89), a potent, 3-methyl-substituted benzoquinazoline folate analog that acts as a highly specific, noncompetitive thymidylate synthase (TS) inhibitor with a reported IC50 of approximately 90 pM [1]. Unlike polyglutamation-dependent antifolates such as pemetrexed and raltitrexed, OSI-7904/OSI-7904L inhibits TS without requiring intracellular polyglutamation for activity, a mechanistic distinction that influences both potency and resistance profiles [2]. The liposomal encapsulation (OSI-7904L) was engineered specifically to enhance the pharmacokinetic properties and therapeutic index of the parent compound OSI-7904 [1].

Why OSI-7904L Cannot Be Substituted with Unencapsulated OSI-7904 or Generic TS Inhibitors


OSI-7904L is not pharmacokinetically interchangeable with its unencapsulated parent compound OSI-7904, nor with other TS inhibitors such as 5-fluorouracil (5-FU), pemetrexed, or raltitrexed. The liposomal encapsulation of OSI-7904L fundamentally alters the disposition, tissue distribution, and tumor exposure profile of the active TS inhibitor, resulting in quantitative differences in both antitumor efficacy and toxicity that cannot be replicated by simply administering the parent compound or adjusting doses of alternative TS inhibitors [1]. Furthermore, OSI-7904L does not require polyglutamation for TS inhibition, a key mechanistic differentiator from pemetrexed and raltitrexed, which are polyglutamation-dependent prodrugs whose activity can be modulated by folylpolyglutamate synthetase (FPGS) expression and cellular folate status [2]. Direct substitution would therefore produce unpredictable and non-equivalent experimental outcomes.

OSI-7904L Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Tumor Exposure: OSI-7904L Achieves >100-Fold Higher Tumor AUC Versus Unencapsulated OSI-7904

In a human colon adenocarcinoma xenograft model (HT-29) in mice, OSI-7904L produced tumor drug exposures that were increased over 100-fold compared with tumor exposures achieved with the unencapsulated parent compound OSI-7904, as measured by area under the concentration-time curve (AUC) [1]. This dramatic increase in tumor drug exposure was accompanied by substantially greater plasma and tissue exposure, demonstrating that the liposomal formulation fundamentally alters the biodistribution and tumor delivery of the active TS inhibitor [1].

Pharmacokinetics Liposomal Drug Delivery Tumor Targeting

In Vivo Antitumor Efficacy: OSI-7904L Demonstrates Superior Tumor Growth Inhibition Versus OSI-7904 and 5-FU with Less Frequent Dosing

In the same HT-29 human colon adenocarcinoma xenograft model, OSI-7904L demonstrated superior antitumor efficacy compared with both the unencapsulated parent compound OSI-7904 and the standard TS inhibitor 5-fluorouracil (5-FU) [1]. Notably, OSI-7904L could be administered less frequently than OSI-7904 while still generating greater tumor growth inhibition (TGI), indicating that the liposomal formulation enables both enhanced efficacy and a more convenient dosing schedule [1].

Xenograft Efficacy Antitumor Activity Dosing Schedule

Mechanism of Action: OSI-7904L Does Not Require Polyglutamation, Unlike Pemetrexed and Raltitrexed

OSI-7904L is a liposomal formulation of a potent noncompetitive thymidylate synthase inhibitor that does not require polyglutamation for activity [1]. This contrasts sharply with other clinically established antifolate TS inhibitors such as pemetrexed and raltitrexed, which are prodrugs that require intracellular polyglutamation by folylpolyglutamate synthetase (FPGS) to achieve sustained TS inhibition and antitumor activity [2]. The polyglutamation-independent mechanism of OSI-7904L means its activity is not subject to modulation by FPGS expression levels or cellular folate status, which are known resistance mechanisms for pemetrexed and raltitrexed.

Thymidylate Synthase Antifolate Mechanism Polyglutamation

Preclinical Toxicity: OSI-7904L Exhibits Significantly Higher Potency and Toxicity Than OSI-7904 in Murine Models

In preclinical murine studies, OSI-7904L was much more toxic than the unencapsulated parent compound OSI-7904, with primary toxicities observed in the intestines, bone marrow, and thymus, while minimal toxicity was noted in the lungs and liver [1]. This increased toxicity directly correlates with the increased plasma residence time and enhanced tissue and tumor exposure achieved through liposomal encapsulation, underscoring that the liposomal formulation fundamentally alters both the efficacy and safety profile of the active TS inhibitor [1].

Toxicology Liposomal Formulation Safety Pharmacology

Clinical Activity: OSI-7904L Shows Comparable Activity to Other Active Agents in Gastric/GEJ Adenocarcinoma

In a multicentre phase II study of OSI-7904L in previously untreated patients with advanced gastric or gastroesophageal junction (GEJ) adenocarcinoma, OSI-7904L demonstrated activity in A-G/GEJA similar to other active agents used in this indication, with an acceptable safety profile [1]. This establishes a benchmark for expected clinical activity when procuring OSI-7904L for translational research in upper gastrointestinal malignancies. Notably, analysis of TS genotype, TS protein expression, and 2'-deoxyuridine levels did not reveal any correlation with clinical outcome, distinguishing OSI-7904L from 5-FU-based therapies where TS expression is often a predictive biomarker [1].

Gastric Cancer Phase II Clinical Trial Gastroesophageal Adenocarcinoma

Potency: OSI-7904 Exhibits 90 pM IC50 Against Thymidylate Synthase

OSI-7904, the active TS inhibitor component encapsulated in OSI-7904L, is a highly potent inhibitor with an IC50 of 90 pM against thymidylate synthase [1]. This sub-nanomolar potency establishes OSI-7904/OSI-7904L among the most potent direct TS inhibitors characterized, providing a benchmark for in vitro and in vivo potency expectations. For context, this IC50 value represents approximately 5- to 10-fold higher potency than the Ki values reported for raltitrexed (Tomudex) against isolated TS, and substantially higher potency than 5-FU's active metabolite FdUMP, though direct head-to-head IC50 comparisons under identical assay conditions are not available.

Enzyme Inhibition Thymidylate Synthase IC50

OSI-7904L Research Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Tumor Pharmacokinetics and Drug Delivery Research Requiring High Tumor Exposure

OSI-7904L is the appropriate choice for in vivo studies where high and sustained tumor drug exposure is required. The >100-fold increase in tumor AUC compared to the unencapsulated parent compound OSI-7904 makes OSI-7904L uniquely suited for preclinical investigations of tumor pharmacokinetics, drug delivery optimization, and efficacy studies where tumor penetration is a critical variable [1]. Researchers cannot achieve comparable tumor exposure levels using OSI-7904, even with dose escalation.

Polyglutamation-Independent TS Inhibition Studies in FPGS-Variable or Folate-Modulated Systems

OSI-7904L is indicated for research models where folylpolyglutamate synthetase (FPGS) expression or cellular folate status may be variable or intentionally manipulated. Because OSI-7904L does not require polyglutamation for TS inhibition, unlike pemetrexed and raltitrexed, it provides a TS inhibition tool that is mechanistically insulated from FPGS-mediated resistance mechanisms [1]. This makes OSI-7904L the preferred TS inhibitor for studies interrogating TS inhibition in FPGS-low tumor models, in folate-restricted conditions, or where resistance to polyglutamation-dependent antifolates is being investigated.

Gastric and Gastroesophageal Adenocarcinoma Translational Research

OSI-7904L is supported for research applications in gastric and gastroesophageal junction adenocarcinoma models based on phase II clinical evidence demonstrating activity similar to other active agents in this indication, with an acceptable safety profile [1]. Notably, the lack of correlation between TS expression and clinical outcome with OSI-7904L distinguishes it from 5-FU-based regimens, making OSI-7904L a valuable tool for investigating TS-targeted therapies in upper gastrointestinal malignancies independent of TS expression as a predictive biomarker [1].

Combination Studies with Platinum Agents Requiring Sequence-Dependent Optimization

OSI-7904L is appropriate for combination studies with cisplatin or oxaliplatin where sequence-dependent efficacy is being investigated. Preclinical xenograft studies have established that the combination of cisplatin followed by OSI-7904L within 30 minutes in COLO 205 colon xenografts produced the highest efficacy observed, demonstrating 30% tumor regression, 86% tumor growth inhibition, and 1.5 log cell kill [1]. In gastric cancer xenograft models (NCI-N87 and NCI-SNU-5), the combination of cisplatin and OSI-7904L resulted in increased tumor growth inhibition of 54.8% and 75.2%, respectively [1]. This established sequence dependence provides a defined experimental framework for researchers investigating platinum-antifolate combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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